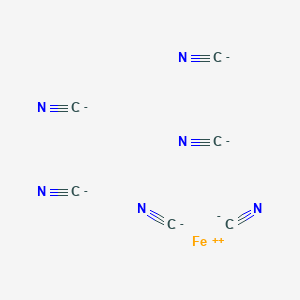

Ferrocyanide ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé ion hexacyanoferrate(II), désigné par [Fe(CN)6]4-, est un complexe de coordination constitué d’un ion fer(II) entouré de six ligands cyanure. Ce composé est communément appelé ferrocyanure. Il s’agit d’une espèce diamagnétique avec un centre fer(II) à faible spin dans un environnement de ligand octaédrique. Le ferrocyanure est généralement disponible sous forme de sel de potassium, l’hexacyanoferrate(II) de potassium, qui forme des cristaux monocliniques jaune citron .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’hexacyanoferrate(II) peut être synthétisé par différentes méthodes. Une méthode courante consiste à faire réagir du sulfate de fer(II) avec du cyanure de potassium en solution aqueuse. La réaction se déroule comme suit : [ \text{FeSO}4 + 6 \text{KCN} \rightarrow \text{K}_4[\text{Fe(CN)}_6] + \text{K}_2\text{SO}_4 ]

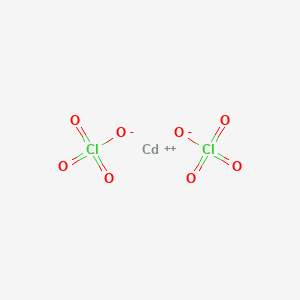

Une autre méthode consiste en la synthèse hydrothermale, qui est un outil polyvalent pour préparer des hexacyanoferrates métalliques. Cette méthode implique la décomposition de l’hexacyanoferrate(II) en solution acide, conduisant à la formation du produit souhaité {_svg_2}.

Méthodes de production industrielle : En milieu industriel, l’hexacyanoferrate(II) est produit en faisant réagir des sels de fer(II) avec des sels de cyanure dans des conditions contrôlées. Le procédé implique généralement l’utilisation de réacteurs à grande échelle et un contrôle précis de la température et du pH pour assurer un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions : L’hexacyanoferrate(II) subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. L’une des réactions les plus notables est son oxydation en hexacyanoferrate(III) : [ [\text{Fe(CN)}6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]

Réactifs et conditions courantes : L’oxydation de l’hexacyanoferrate(II) peut être réalisée à l’aide d’agents oxydants tels que le chlorure ferrique ou le permanganate de potassium. La réaction est généralement effectuée en solution aqueuse à pH contrôlé {_svg_4}.

Principaux produits formés : Ce composé est souvent utilisé dans diverses applications analytiques et industrielles .

Applications De Recherche Scientifique

L’hexacyanoferrate(II) a une large gamme d’applications en recherche scientifique. Il est utilisé comme médiateur redox et électrocatalyseur homogène à un électron dans les transformations électro-organiques, les dispositifs thermoélectrochimiques et les déterminations électroanalytiques . De plus, il est utilisé comme catalyseur redox hétérogène ou immobilisé sur un polymère pour la détection du sulfure et du nitrite .

Dans le domaine du stockage d’énergie, l’hexacyanoferrate(II) est utilisé comme matériau de cathode dans les batteries aqueuses à ions zinc en raison de sa structure ouverte, de ses nombreux sites réactifs et de ses caractéristiques écologiques . Il est également utilisé dans la synthèse d’analogues du bleu de Prusse, qui ont des applications dans la détection et la biosensibilité .

Mécanisme D'action

Le mécanisme d’action de l’hexacyanoferrate(II) implique sa capacité à subir des réactions redox. Le composé peut être rapidement oxydé en hexacyanoferrate(III) par des anions radicaux, tels que ceux formés par la réaction entre les ions cuivre(II) et les ions iodure . La réaction d’oxydation est accélérée par l’augmentation du pH, et l’hexacyanoferrate(III) résultant peut agir comme un retardateur de la réaction d’oxydation dans des conditions de pH plus faibles .

Comparaison Avec Des Composés Similaires

L’hexacyanoferrate(II) peut être comparé à d’autres composés similaires, tels que l’hexacyanoferrate(III) et l’hexacyanocobaltate(III). Alors que l’hexacyanoferrate(II) est un complexe fer(II) à faible spin, l’hexacyanoferrate(III) est un complexe fer(III) à faible spin. Les deux composés ont des environnements de coordination similaires mais diffèrent par leurs états d’oxydation et leurs propriétés redox .

L’hexacyanocobaltate(III) est un autre composé similaire, où le cobalt(III) remplace le fer(II) dans le complexe de coordination. Ce composé présente également des caractéristiques à faible spin et est utilisé dans diverses applications analytiques et industrielles .

Conclusion

L’hexacyanoferrate(II) est un composé polyvalent ayant des applications significatives dans la recherche scientifique, le stockage d’énergie et les procédés industriels. Ses propriétés redox uniques et sa capacité à former des complexes de coordination stables en font un composé précieux dans divers domaines d’étude.

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à les poser !

Propriétés

Numéro CAS |

13408-63-4 |

|---|---|

Formule moléculaire |

C6FeN6-4 |

Poids moléculaire |

211.95 g/mol |

Nom IUPAC |

iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |

Clé InChI |

UETZVSHORCDDTH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

| 13408-63-4 | |

Synonymes |

ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)